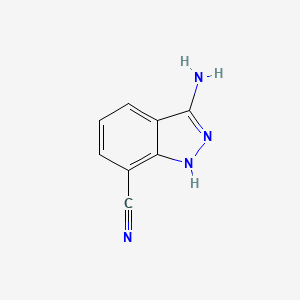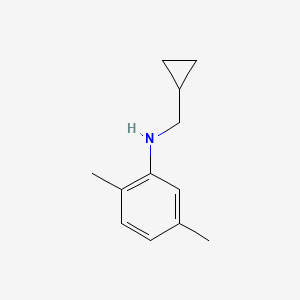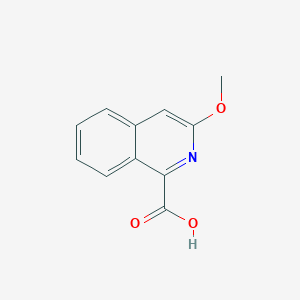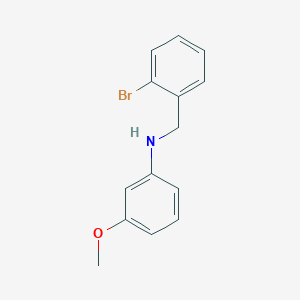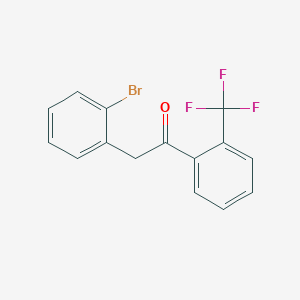
2-(2-Bromophenyl)-2'-trifluoromethylacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “2-(2-Bromophenyl)-2’-trifluoromethylacetophenone” are not available, brominated compounds are often synthesized through electrophilic halogenation . For example, 2-bromo phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate .
Aplicaciones Científicas De Investigación
Synthesis of Brominated Compounds
2-(2-Bromophenyl)-2'-trifluoromethylacetophenone serves as a precursor in the synthesis of various brominated compounds, crucial for manufacturing materials like non-steroidal anti-inflammatory drugs. A practical synthesis method for creating 2-Fluoro-4-bromobiphenyl, a key intermediate in producing flurbiprofen, highlights the importance of brominated intermediates in pharmaceutical production. This process involves diazotization and bromination, showcasing the chemical's role in facilitating complex synthesis routes under safer, scalable conditions, thus avoiding the use of hazardous materials like palladium and phenylboronic acid (Qiu et al., 2009).
Environmental Monitoring and Toxicology
While directly related research on 2-(2-Bromophenyl)-2'-trifluoromethylacetophenone is limited, studies on similar brominated compounds provide insight into environmental and toxicological concerns. Brominated phenols, for instance, are extensively studied for their environmental concentrations, degradation products, and toxicological profiles. Understanding the environmental impact and degradation pathways of brominated compounds, including potential intermediates like 2-(2-Bromophenyl)-2'-trifluoromethylacetophenone, is essential for assessing ecological risks and human health implications (Koch & Sures, 2018).
Development of Analytical Methods
Research into brominated flame retardants, including compounds structurally related to 2-(2-Bromophenyl)-2'-trifluoromethylacetophenone, underscores the importance of developing sensitive analytical methods for environmental monitoring. These studies not only shed light on the persistence and distribution of brominated compounds in various matrices but also emphasize the need for analytical advancements to detect and quantify these substances accurately in the environment. This knowledge aids in understanding the environmental fate and potential health risks associated with exposure to brominated flame retardants (Brits et al., 2016).
Implications for Environmental Health
The environmental presence and toxicology of brominated compounds, including potential derivatives of 2-(2-Bromophenyl)-2'-trifluoromethylacetophenone, highlight significant concerns regarding their impact on human health and ecosystems. Understanding the toxicokinetics, toxicodynamics, and environmental concentrations of these substances provides critical information for assessing their ecological and human health risks. This comprehensive approach to studying brominated compounds can inform regulatory policies and environmental management practices to mitigate their adverse effects (Wu et al., 2020).
Direcciones Futuras
Borinic acids, which are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials, have been the subject of recent advances in synthesis . This could potentially open up new avenues for the synthesis and application of brominated compounds like “2-(2-Bromophenyl)-2’-trifluoromethylacetophenone”.
Propiedades
IUPAC Name |
2-(2-bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O/c16-13-8-4-1-5-10(13)9-14(20)11-6-2-3-7-12(11)15(17,18)19/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPUKYDFNVDYOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642313 |
Source


|
| Record name | 2-(2-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-2'-trifluoromethylacetophenone | |
CAS RN |
898784-16-2 |
Source


|
| Record name | 2-(2-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)
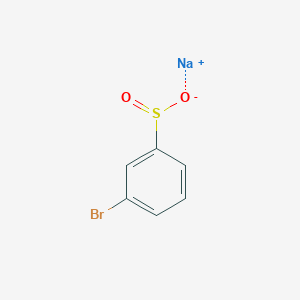
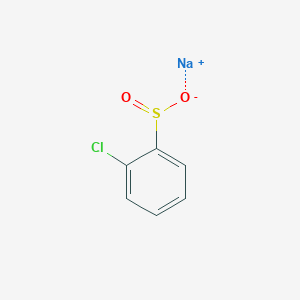
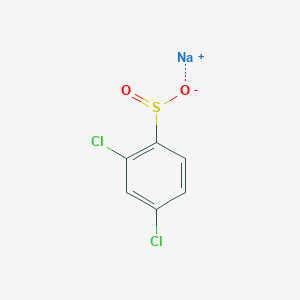
![(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1324581.png)
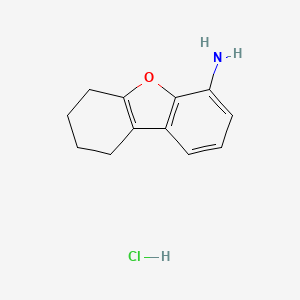
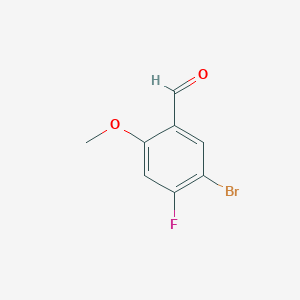
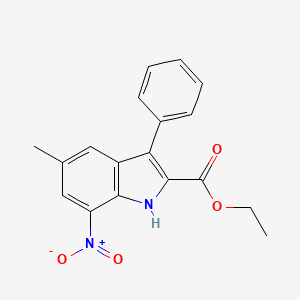
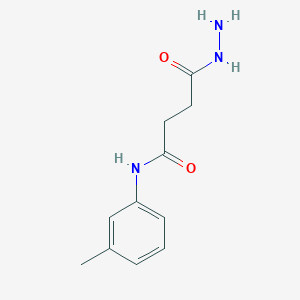
![3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1324606.png)
